molecular formula C12H16N2O4 B12870887 1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid

1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid

Cat. No.: B12870887
M. Wt: 252.27 g/mol
InChI Key: VSZPUADQSSXMGV-UHFFFAOYSA-N
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Description

1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring bonded to a 5-methylisoxazole moiety through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane ring. One common method for synthesizing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile . The cyclohexane ring can be introduced through a subsequent amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its unique chemical properties can be leveraged in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which 1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazole-3-carboxylic acid: A related compound with similar structural features but lacking the cyclohexane ring.

    5-Phenylisoxazole-3-carboxylic acid: Another derivative with a phenyl group instead of a methyl group, offering different chemical properties.

    Methyl 5-methyl-1,2-oxazole-3-carboxylate:

Uniqueness

1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of the cyclohexane ring and the isoxazole moiety, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific structural features and reactivity .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(5-methyl-1,2-oxazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16N2O4/c1-8-7-9(14-18-8)10(15)13-12(11(16)17)5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,15)(H,16,17)

InChI Key

VSZPUADQSSXMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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